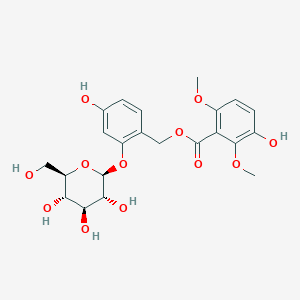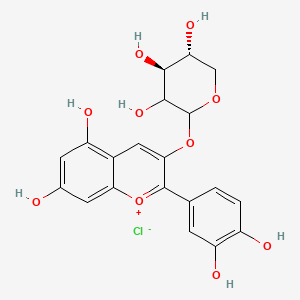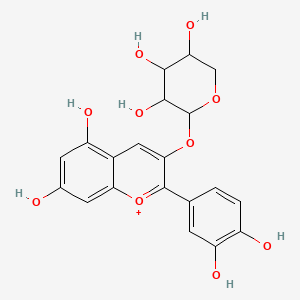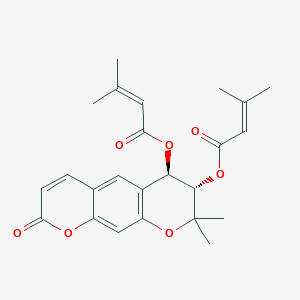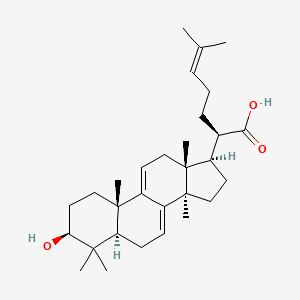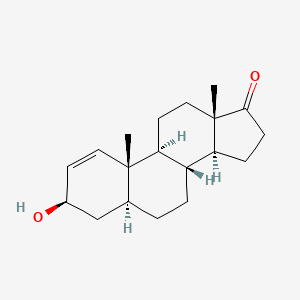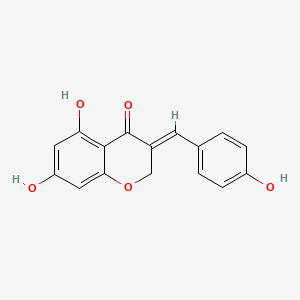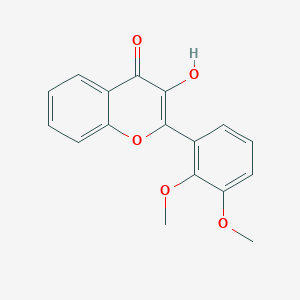
2',3'-Dimethoxy-3-hydroxyflavone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dimethoxy-3-hydroxyflavone is a synthetic flavonol . It has a molecular formula of C15H10O5 and a molecular weight of 270.24 . It is also known as 3’‘,4’'-Dihydroxyflavonol .
Synthesis Analysis
A novel one-pot synthesis of flavones has been reported . This synthesis involves the BiCl3/RuCl3-mediated synthesis of functionalized flavones, including intermolecular ortho-acylation of substituted phenols with cinnamoyl chlorides, and intramolecular cyclodehydrogenation of the resulting o-hydroxychalcones .
Molecular Structure Analysis
The molecular structure of 2’,3’-Dimethoxy-3-hydroxyflavone consists of a 15-carbon skeleton possessing 2 phenyl rings and 1 oxacycle.
Chemical Reactions Analysis
3-Hydroxyflavone, a related compound, has been involved in studies of photochemically-induced dioxygenase-type CO-release reactivity, phase-transfer protection and deprotection of hydroxychromones, and O-methylation with di-Me carbonate .
Physical And Chemical Properties Analysis
2’,3’-Dimethoxy-3-hydroxyflavone has a melting point of 301-303 °C and a predicted boiling point of 508.9±50.0 °C . It has a predicted density of 1.579±0.06 g/cm3 . It is soluble in DMSO at concentrations greater than 15mg/mL . It is a powder in form and its color ranges from faint yellow to dark yellow .
Wissenschaftliche Forschungsanwendungen
Inhibition of Inflammatory Mediators : A study by Ballesteros et al. (1995) synthesized derivatives of flavones, including compounds related to 2',3'-Dimethoxy-3-hydroxyflavone, and found them effective in inhibiting lipid peroxidation and reducing the release of inflammatory mediators like leukotriene B4 from human neutrophils (Ballesteros et al., 1995).
Photooxygenation in Laser Dyes : Studer et al. (1989) explored the dynamics of the proton-transfer reaction in 3-hydroxyflavones, which are structurally similar to 2',3'-Dimethoxy-3-hydroxyflavone. This study provided insights into the photochemical reactions of these compounds, which impact their use as laser dyes (Studer et al., 1989).
Antioxidant and Antitumor Activities : Jasril et al. (2003) isolated flavonoids, including ones similar to 2',3'-Dimethoxy-3-hydroxyflavone, from Hedychium thyrsiforme and found them to have significant antioxidant and antitumor promoting activities (Jasril et al., 2003).
Potential Anticancer Properties : A study by Bae et al. (2014) investigated a derivative of 3-Hydroxy-3',4'-dimethoxyflavone, finding it to suppress invasive potentials and stemness in glioblastoma cells, indicating its potential as an anticancer agent (Bae et al., 2014).
Electrochemical Properties : Güney et al. (2010) evaluated the electrochemical behavior of 3-hydroxyflavone, which shares structural similarity with 2',3'-Dimethoxy-3-hydroxyflavone, highlighting its potential in electrochemical applications (Güney et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Flavones and related compounds like 2’,3’-Dimethoxy-3-hydroxyflavone have been recognized for their antimicrobial properties and have been recently derivatized or structurally modulated by chemical synthetic methods to obtain new effective antimicrobial flavonoidic derivatives with improved biological properties . These compounds could represent hit compounds for the design of new, more potent inhibitors of STE20/GCK-IV kinase family members, including HGK, TNIK, and MINK1 kinases .
Eigenschaften
IUPAC Name |
2-(2,3-dimethoxyphenyl)-3-hydroxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-13-9-5-7-11(16(13)21-2)17-15(19)14(18)10-6-3-4-8-12(10)22-17/h3-9,19H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUIFZDBIBQKJD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=C(C(=O)C3=CC=CC=C3O2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethoxy-3-hydroxyflavone | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[4-(5,7-Dihydroxy-4-oxochromen-2-yl)phenoxy]-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B600281.png)

